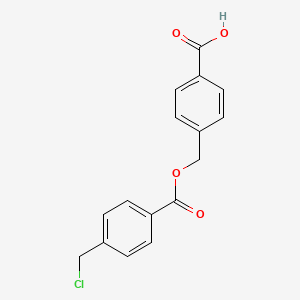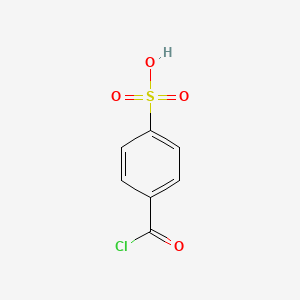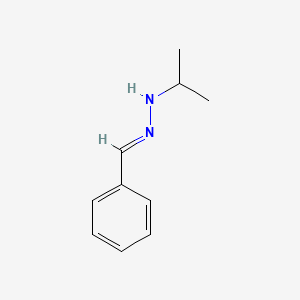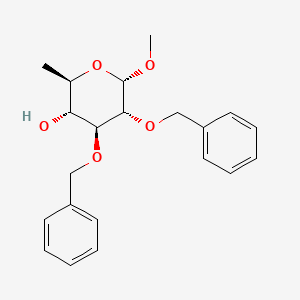
3-Bromo-7-methoxy-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-methoxy-1-naphthaldehyde: is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthaldehyde, characterized by the presence of a bromine atom at the third position and a methoxy group at the seventh position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methoxy-1-naphthaldehyde typically involves the bromination of 7-methoxy-1-naphthaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-7-methoxy-1-naphthaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-7-methoxy-1-naphthoic acid.
Reduction: 3-Bromo-7-methoxy-1-naphthyl alcohol.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-7-methoxy-1-naphthaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the synthesis of pharmacologically active molecules, including potential anticancer and antimicrobial agents .
Industry: In the material science industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mécanisme D'action
The mechanism of action of 3-Bromo-7-methoxy-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aldehyde and bromine functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
3-Bromo-1-naphthaldehyde: Similar structure but lacks the methoxy group at the seventh position.
7-Methoxy-1-naphthaldehyde: Similar structure but lacks the bromine atom at the third position.
6-Bromo-2-methoxy-1-naphthaldehyde: Similar structure but with different positions of the bromine and methoxy groups
Uniqueness: 3-Bromo-7-methoxy-1-naphthaldehyde is unique due to the specific positioning of the bromine and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various synthetic and research applications .
Propriétés
Formule moléculaire |
C12H9BrO2 |
|---|---|
Poids moléculaire |
265.10 g/mol |
Nom IUPAC |
3-bromo-7-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H9BrO2/c1-15-11-3-2-8-4-10(13)5-9(7-14)12(8)6-11/h2-7H,1H3 |
Clé InChI |
WRGZKDRPCDXFPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C(C=C2C=C1)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)









![((2R,3S,5S)-3-((4-Methylbenzoyl)oxy)-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-6(7H)-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate](/img/structure/B12848933.png)
![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
